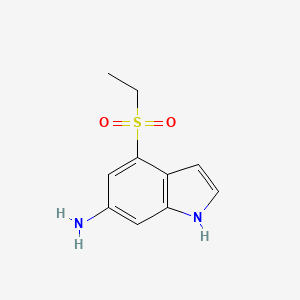
Bis(1H,1H,2H,2H-perfluorooctyl)maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H,1H,2H,2H-perfluorooctyl)maleate: is a fluorinated organic compound with the molecular formula C₂₀H₁₀F₂₆O₄. It is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,2H,2H-perfluorooctyl)maleate typically involves the esterification of maleic anhydride with 1H,1H,2H,2H-perfluorooctanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the molar ratio of reactants. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(1H,1H,2H,2H-perfluorooctyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Scientific Research Applications
Chemistry: Bis(1H,1H,2H,2H-perfluorooctyl)maleate is used in the synthesis of fluorinated polymers and surfactants. Its unique properties enhance the performance of these materials in various applications .
Biology and Medicine: In biological research, the compound is used to modify surfaces to create hydrophobic coatings. This is particularly useful in the development of medical devices and diagnostic tools .
Industry: The compound is employed in the production of coatings, adhesives, and sealants. Its chemical resistance and thermal stability make it ideal for use in harsh environments .
Mechanism of Action
Mechanism: The effects of Bis(1H,1H,2H,2H-perfluorooctyl)maleate are primarily due to its fluorinated structure. The strong carbon-fluorine bonds contribute to its stability and resistance to degradation. The compound interacts with surfaces to form a hydrophobic layer, reducing surface energy and preventing the adhesion of water and other polar substances .
Molecular Targets and Pathways: The compound targets surface molecules, forming a monolayer that alters the surface properties. This interaction is crucial in applications where water repellency and chemical resistance are desired .
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Used for similar applications but differs in its silane group, which allows for covalent bonding to surfaces.
1H,1H,2H,2H-Perfluorooctyl iodide: Another fluorinated compound with similar hydrophobic properties but different reactivity due to the presence of iodine.
Uniqueness: Bis(1H,1H,2H,2H-perfluorooctyl)maleate stands out due to its maleate ester group, which provides unique reactivity and compatibility with various substrates. This makes it more versatile in applications requiring specific chemical modifications .
Properties
CAS No. |
24120-19-2 |
|---|---|
Molecular Formula |
C20H10F26O4 |
Molecular Weight |
808.2 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H10F26O4/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)3-5-49-7(47)1-2-8(48)50-6-4-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-2H,3-6H2/b2-1+ |
InChI Key |
KTDHXHZTHVKJGC-OWOJBTEDSA-N |
Isomeric SMILES |
C(COC(=O)/C=C/C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)
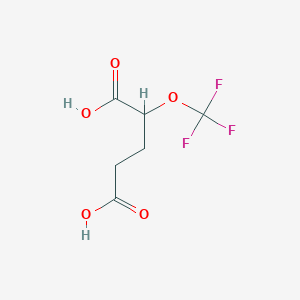
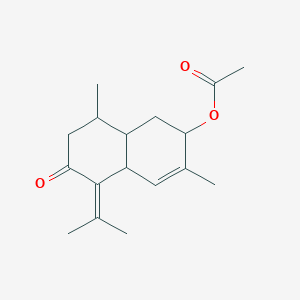
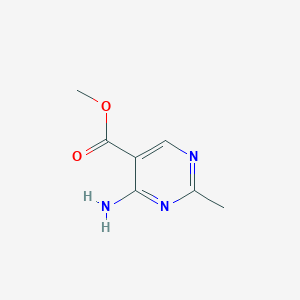
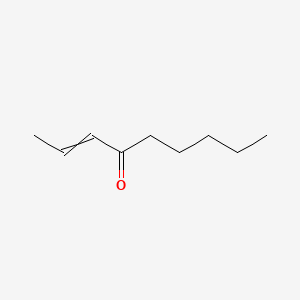

![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)
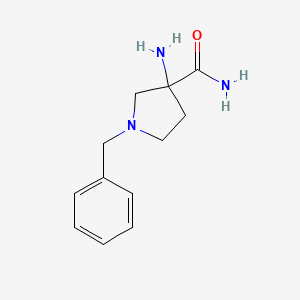

![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)
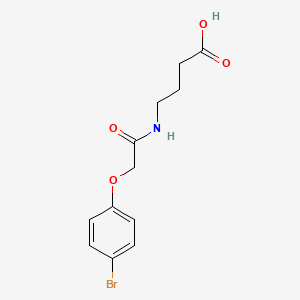
![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)
